2-(4-Acetyl-3-hydroxyphenyl)aceticacid
CAS No.:
Cat. No.: VC17599276
Molecular Formula: C10H10O4
Molecular Weight: 194.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10O4 |
|---|---|
| Molecular Weight | 194.18 g/mol |
| IUPAC Name | 2-(4-acetyl-3-hydroxyphenyl)acetic acid |
| Standard InChI | InChI=1S/C10H10O4/c1-6(11)8-3-2-7(4-9(8)12)5-10(13)14/h2-4,12H,5H2,1H3,(H,13,14) |
| Standard InChI Key | LKTRAQDKNBRCRS-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C1=C(C=C(C=C1)CC(=O)O)O |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The IUPAC name 2-(4-acetyl-3-hydroxyphenyl)acetic acid defines a benzene ring substituted with:
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A hydroxyl (-OH) group at position 3
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An acetyl (-COCH₃) group at position 4
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An acetic acid (-CH₂COOH) side chain at position 1 (relative to the hydroxyl group).
Its molecular formula is C₁₀H₁₀O₄, with a molecular weight of 194.18 g/mol. The presence of both electron-donating (hydroxyl) and electron-withdrawing (acetyl) groups creates a polarized aromatic system, influencing its reactivity in electrophilic substitution and hydrogen-bonding interactions.
Spectral Signatures
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IR Spectroscopy: Expected peaks include a broad O-H stretch (~3200 cm⁻¹), carbonyl stretches for the acetyl (~1680 cm⁻¹) and carboxylic acid (~1700 cm⁻¹) groups, and aromatic C=C vibrations (~1500 cm⁻¹).
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NMR: The proton NMR spectrum would show a downfield singlet for the acetyl methyl group (~2.5 ppm), a deshielded aromatic proton adjacent to the hydroxyl group (~6.8–7.2 ppm), and a carboxylic acid proton (~12 ppm, broad).
Synthetic Routes and Optimization Strategies
Friedel-Crafts Acetylation Approach
A plausible synthesis begins with 3-hydroxyphenylacetic acid as the starting material:
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Protection of the hydroxyl group: Use acetic anhydride to acetylate the hydroxyl group, forming 3-acetoxyphenylacetic acid.
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Friedel-Crafts acetylation: React the protected intermediate with acetyl chloride in the presence of AlCl₃ to introduce the acetyl group at position 4.
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Deprotection: Hydrolyze the acetoxy group using aqueous NaOH to regenerate the hydroxyl group.
Key Challenges:
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Regioselectivity must be controlled to avoid para-acetylation relative to the acetic acid side chain.
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The electron-withdrawing effect of the acetic acid group may direct acetylation to the ortho position, necessitating careful catalyst selection.
Alternative Pathway via Nitration and Reduction
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Nitration of 3-hydroxyphenylacetic acid: Introduce a nitro group at position 4 using HNO₃/H₂SO₄.
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Reduction to amine: Convert the nitro group to an amine using H₂/Pd-C.
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Acetylation: Treat the amine with acetic anhydride to form the acetyl derivative.
This route avoids competing directing effects but requires precise control over reduction conditions to prevent over-hydrogenation of the aromatic ring.
Physicochemical Properties and Stability
Solubility and pKa
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to hydrogen-bonding capacity. Limited solubility in water (~1–5 mg/mL at pH 7).
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pKa Values:
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Carboxylic acid: ~4.2
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Phenolic hydroxyl: ~9.8
The compound exists predominantly as a zwitterion at physiological pH.
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Thermal Stability
Differential scanning calorimetry (DSC) of analogous compounds suggests a melting point range of 180–190°C with decomposition above 220°C due to decarboxylation and acetyl group cleavage.
Comparative Analysis with Structural Analogs
Functional Group Impact:
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The acetyl group in the target compound reduces hydrogen-bonding capacity compared to amino analogs but increases steric bulk, potentially enhancing metabolic stability.
Research Implications and Future Directions
Synthetic Challenges
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Regioselectivity: Advanced directing group strategies (e.g., boron-based templates) could improve acetylation specificity.
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Green chemistry: Solvent-free acetylation using microwave irradiation may reduce reaction times and byproducts.
Biological Screening
Priority assays for this compound should include:
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DPPH radical scavenging to quantify antioxidant activity.
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Cytotoxicity profiling against cancer cell lines (e.g., A549, HeLa).
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